Woodtide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

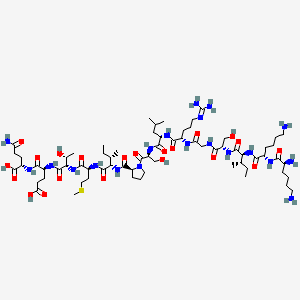

Molekularformel |

C68H122N20O21S |

|---|---|

Molekulargewicht |

1587.9 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H122N20O21S/c1-9-36(5)52(85-59(100)41(18-12-14-27-70)78-55(96)39(71)17-11-13-26-69)64(105)83-46(33-89)56(97)76-32-50(93)77-40(19-15-28-75-68(73)74)57(98)82-45(31-35(3)4)61(102)84-47(34-90)66(107)88-29-16-20-48(88)62(103)86-53(37(6)10-2)63(104)80-43(25-30-110-8)60(101)87-54(38(7)91)65(106)79-42(22-24-51(94)95)58(99)81-44(67(108)109)21-23-49(72)92/h35-48,52-54,89-91H,9-34,69-71H2,1-8H3,(H2,72,92)(H,76,97)(H,77,93)(H,78,96)(H,79,106)(H,80,104)(H,81,99)(H,82,98)(H,83,105)(H,84,102)(H,85,100)(H,86,103)(H,87,101)(H,94,95)(H,108,109)(H4,73,74,75)/t36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 |

InChI-Schlüssel |

OQAFCILWEALKPW-VVPQDLLDSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Synthesis and Design of Woodtide and Its Derivatives

Woodtide is designed as a specific substrate for DYRK kinases, mimicking a phosphorylation site found in the transcription factor FKHR (Forkhead box protein O1). bioregistry.ionih.gov The core sequence of this compound is based on residues 324 to 334 of FKHR. bioregistry.io To enhance its utility in certain experimental procedures, two lysine (B10760008) residues are typically added to the N-terminus of this sequence. bioregistry.io This modification facilitates the binding of the peptide to phosphocellulose paper, a common matrix used in kinase assays for separating phosphorylated peptide products from unincorporated labeled ATP. bioregistry.io The complete sequence of this compound is H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 (KKISGRLSPIMTEQ-NH2). bioregistry.io

As a peptide, this compound is produced through custom chemical synthesis. cpcscientific.com This allows for precise control over the amino acid sequence and the incorporation of specific modifications. Beyond the standard sequence, derivatives of this compound can be synthesized for specialized applications. An example is the fluorescently labeled 5-FAM-Woodtide, used in biochemical assays that rely on fluorescence detection rather than radioactivity. The ability to custom synthesize this compound and its derivatives is essential for tailoring the probe to the specific requirements of different kinase activity assays and research objectives.

Isotopic Labeling for Radiometric Assays E.g., 32p/33p Incorporation

Radiometric assays are a traditional and sensitive method for measuring kinase activity. These assays typically involve the transfer of a radioactive phosphate (B84403) group from a labeled ATP molecule to a substrate, such as a peptide like Woodtide. The incorporation of the radioisotope into the substrate allows for the detection and quantification of the phosphorylation event.

For radiometric kinase assays using this compound, the most common approach involves the use of adenosine (B11128) triphosphate (ATP) labeled with a radioactive isotope of phosphorus, specifically phosphorus-32 (B80044) (32P) or phosphorus-33 (B1200453) (33P). These isotopes are beta-emitters, and their decay can be detected using methods like scintillation counting or autoradiography after separation of the labeled product.

The labeling is achieved by using [γ-32P]ATP or [γ-33P]ATP as a co-substrate in the kinase reaction. Kinases catalyze the transfer of the terminal (gamma) phosphate group from ATP to a hydroxyl group on a serine, threonine, or tyrosine residue within the substrate peptide. In the case of this compound, the phosphorylation typically occurs on serine or threonine residues within its sequence. Once the kinase reaction is complete, the phosphorylated this compound peptide, now containing the radioactive phosphate, is separated from the unincorporated labeled ATP. This separation is often achieved through techniques such as spotting the reaction mixture onto phosphocellulose paper, to which the phosphorylated peptide binds due to its charge, while the free ATP is washed away. bioregistry.io The amount of radioactivity incorporated into the peptide is then measured, providing a quantitative measure of kinase activity.

The choice between 32P and 33P depends on the specific requirements of the assay. Both are beta-emitters, but they differ in their half-lives and emission energies. 32P has a higher energy beta emission and a shorter half-life (14.3 days) compared to 33P (50.5 days). The higher energy of 32P allows for greater sensitivity and faster detection, while the lower energy of 33P provides better resolution in techniques like autoradiography, making it suitable for applications requiring precise localization of the signal.

Radiometric assays employing 32P or 33P labeled ATP and this compound as a substrate have been successfully used to assess the activity of DYRK kinases and to evaluate the potency of kinase inhibitors. By measuring the reduction in the incorporation of the radioactive phosphate into this compound in the presence of an inhibitor, the inhibitory effect can be quantified, often expressed as an IC50 value.

| Isotope | Half-life | Emission Type | Typical Use in Kinase Assays |

| Phosphorus-32 (32P) | 14.3 days | Beta (high energy) | High sensitivity detection |

| Phosphorus-33 (33P) | 50.5 days | Beta (lower energy) | Higher resolution in detection |

This isotopic labeling strategy, coupled with the specific design of this compound as a DYRK substrate, provides a powerful tool for studying kinase function and screening for potential therapeutic agents.

Enzymatic Substrate Specificity and Kinetic Characterization of Woodtide

Interaction with Dual-Specificity Tyrosine-phosphorylation Regulated Kinases (DYRKs)

Woodtide is a known substrate for the DYRK family of kinases. anaspec.comcpcscientific.com This family includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4. researchgate.netcellsignal.com These kinases are characterized by autophosphorylation on a tyrosine residue in their activation loop, which is essential for their serine/threonine kinase activity towards substrates like this compound. cellsignal.comuzh.ch

Substrate Affinity and Phosphorylation by DYRK1A

DYRK1A is a well-studied member of the DYRK family and is known to phosphorylate a variety of substrates. semanticscholar.orgnih.govfrontiersin.org this compound is commonly used as a substrate in in vitro kinase assays for DYRK1A. nih.govnih.govuni-saarland.de Studies evaluating the potency of inhibitors against DYRK1A often utilize this compound as the substrate, typically at concentrations around 100 µM or 350 µM. nih.govuni-saarland.debiorxiv.org While specific Km values for this compound with DYRK1A are not consistently reported across all sources, its frequent use as a substrate at defined concentrations indicates a measurable affinity and efficient phosphorylation by this kinase. nih.govnih.govuni-saarland.debiorxiv.org

Substrate Affinity and Phosphorylation by DYRK1B

DYRK1B is another member of the DYRK family that utilizes this compound as a substrate in kinase assays. uni-saarland.denih.gov Similar to DYRK1A, this compound is used to assess the enzymatic activity of DYRK1B, particularly in the context of evaluating potential inhibitors. uni-saarland.de Assays for DYRK1B activity with this compound are often performed with substrate concentrations around 100 µM. uni-saarland.de This indicates that this compound is a recognized substrate for DYRK1B, allowing for the measurement of its phosphorylation activity.

Substrate Affinity and Phosphorylation by DYRK2

DYRK2, a class II DYRK kinase, also phosphorylates this compound. nih.govelifesciences.org In vitro kinase assays for DYRK2 activity frequently employ this compound as a substrate, often at concentrations of 100 µM or 350 µM, to determine enzyme activity and evaluate inhibitor potency. nih.govbiorxiv.org The use of this compound in these assays confirms its role as a substrate for DYRK2, enabling the study of its kinetic properties and interactions with modulators.

Comparative Substrate Utilization Across Other DYRK Isoforms (DYRK3, DYRK4)

Here is a summary of this compound's interaction with DYRK kinases based on the provided information:

| Kinase | Substrate Utilization | Common Assay Concentration (this compound) | Notes |

| DYRK1A | Yes | 100 µM, 350 µM nih.govuni-saarland.debiorxiv.org | Commonly used for inhibitor evaluation. researchgate.netnih.govnih.govuni-saarland.de |

| DYRK1B | Yes | 100 µM uni-saarland.de | Used in kinase assays. uni-saarland.denih.gov |

| DYRK2 | Yes | 100 µM, 350 µM nih.govbiorxiv.org | Used in kinase assays. nih.govelifesciences.org |

| DYRK3 | Yes | 350 µM biorxiv.org | Used in kinase assays. biorxiv.org |

| DYRK4 | Yes | Not specified in snippets biorxiv.org | Used in kinase assays. biorxiv.org |

Interaction with CDC2-like Kinases (CLKs)

CDC2-like kinases (CLKs) are also members of the CMGC kinase group, similar to DYRKs, and share some functional overlap, particularly in regulating alternative splicing. researchgate.netsemanticscholar.orgnih.gov

Substrate Affinity and Phosphorylation by CLK1

CLK1 is a CLK family member that has been shown to interact with and phosphorylate substrates, including SR proteins. nih.govplos.orgescholarship.org this compound is also utilized as a substrate for CLK1 in in vitro kinase assays. uni-saarland.de Studies investigating inhibitors targeting CLK1 have employed this compound, typically at concentrations around 100 µM, to measure CLK1 activity. uni-saarland.de This indicates that this compound serves as a substrate for CLK1, allowing for the assessment of its enzymatic function and its modulation by external compounds. uni-saarland.de

Here is a summary of this compound's interaction with CLK1 based on the provided information:

| Kinase | Substrate Utilization | Common Assay Concentration (this compound) | Notes |

| CLK1 | Yes | 100 µM uni-saarland.de | Used in kinase assays. uni-saarland.de |

Substrate Affinity and Phosphorylation by CLK4

This compound has been employed as a substrate in kinase assays involving CLK4. nih.gov These assays are often conducted to evaluate the inhibitory potential of compounds against CLK4. While this compound has been used in this context, detailed information regarding the specific substrate affinity (e.g., dissociation constant, Kd) of this compound for CLK4 is not explicitly provided within the scope of the consulted sources. The phosphorylation of this compound by CLK4 occurs at specific serine or threonine residues within the peptide sequence, consistent with the known substrate specificity of CLK kinases which phosphorylate serine/arginine-rich proteins. wikipedia.org

Distinctive Features of this compound Phosphorylation Compared to Other Kinase Substrates

Based on the provided sources, there is no specific information detailing distinctive features of this compound phosphorylation when catalyzed by CLK kinases in comparison to the phosphorylation of other known kinase substrates. General aspects of protein phosphorylation, such as the targeting of serine, threonine, or tyrosine residues and the resulting conformational changes in proteins, are discussed in the literature. However, unique characteristics specific to this compound phosphorylation by CLKs are not described in the consulted materials.

Kinetic Analysis of this compound Phosphorylation

Detailed kinetic analysis of this compound phosphorylation by specific CLK kinases, such as CLK2, CLK3, or CLK4, including the determination of Michaelis-Menten parameters (K_m, V_max) and catalytic efficiency, is not extensively reported within the provided search results.

Determination of Michaelis-Menten Parameters (e.g., K_m, V_max)

The Michaelis-Menten parameters, K_m and V_max, are fundamental in enzyme kinetics, describing the substrate concentration at which the reaction rate is half of the maximum (K_m) and the maximum rate of the reaction at saturating substrate concentrations (V_max). While this compound is used as a substrate in kinase assays, specific K_m and V_max values for the phosphorylation of this compound by CLK2, CLK3, or CLK4 were not found in the provided sources. Studies often report inhibitor potency (e.g., IC50 values) when using this compound as a substrate, rather than the kinetic parameters of the substrate phosphorylation itself. nih.gov

Molecular Interactions and Mechanistic Insights

Molecular Recognition between Woodtide and Kinase Active Sites

Molecular recognition between a kinase and its substrate is a critical initial step for catalytic activity. In the case of this compound, this recognition occurs at the kinase's active site, which is specifically structured to bind ATP and the protein or peptide substrate.

Role of Substrate-Binding Grooves and Pockets

Kinase active sites contain specific grooves and pockets that accommodate the substrate. For peptide substrates like this compound, these regions are designed to bind the amino acid sequence surrounding the target phosphorylation site (serine or threonine for DYRK kinases). medchemexpress.commedchemexpress.comeurogentec.com The specific sequence of this compound (KKISGRLSPIMTEQ) is recognized by complementary residues within the substrate-binding region of the DYRK kinase active site. While detailed structural data specifically for this compound bound to a DYRK kinase were not found in the consulted literature, general principles suggest that the shape, charge distribution, and hydrophobicity of the kinase's substrate-binding groove dictate the specificity of interaction with the this compound peptide sequence.

Hydrogen Bonding and Other Non-Covalent Interactions

The binding of this compound to the kinase active site is mediated by a network of non-covalent interactions. These include hydrogen bonds, ionic interactions (particularly involving the lysine (B10760008) residues at the N-terminus of this compound, which can facilitate binding to phosphocellulose paper in assays nih.goveurogentec.comresearchgate.net), hydrophobic interactions, and van der Waals forces. mdpi.comresearchgate.net Hydrogen bonds are crucial for orienting the substrate relative to the catalytic residues and the ATP molecule. rcsb.orgresearchgate.net Specific amino acid residues within the kinase active site form transient or stable hydrogen bonds with the backbone and side chains of the this compound peptide, ensuring precise positioning of the phosphorylatable residue for the transfer of the gamma phosphate (B84403) from ATP. While the exact residues involved in hydrogen bonding with this compound in DYRK kinases require specific structural studies, general kinase-substrate interactions involve interactions with residues in the catalytic loop, activation loop, and substrate-binding groove.

Computational Modeling and Molecular Dynamics Simulations of Kinase-Woodtide Complexes

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to investigate the dynamic behavior of proteins and their interactions with ligands. nih.govbiorxiv.orgkirj.eemdpi.comnih.govnih.govplos.org These methods can provide insights into the molecular recognition process, conformational changes, and the stability of protein-ligand complexes at an atomic level. While no specific studies detailing computational modeling or MD simulations of this compound in complex with DYRK kinases were found in the provided search results, these techniques could be applied to study this interaction.

Computational approaches could be used to:

Predict the preferred binding pose and orientation of the this compound peptide within the active site of different DYRK kinase isoforms.

Simulate the dynamic interactions, including hydrogen bonding and hydrophobic contacts, between this compound and the kinase over time.

Investigate potential conformational changes in the kinase induced by this compound binding.

Assess the flexibility and dynamics of the this compound-kinase complex.

Applications of Woodtide in Kinase Research and Drug Discovery

Development of Robust In Vitro Kinase Assays

In vitro kinase assays are fundamental techniques used to measure the catalytic activity of kinases. Woodtide's specific sequence makes it a suitable substrate for the DYRK family, enabling researchers to monitor the transfer of a phosphate (B84403) group from ATP to the peptide. The development of robust assays using this compound allows for reliable and reproducible measurements of kinase activity under various conditions.

Radiometric kinase assays are considered a gold standard for measuring kinase activity due to their direct detection of the phosphorylated product. reactionbiology.comresearchgate.netnih.gov These assays typically involve the use of radioisotope-labeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP. mrc.ac.ukmrc.ac.ukresearchgate.netnih.govnih.govsigmaaldrich.com In a typical this compound-based radiometric assay, the kinase, this compound peptide, and radio-labeled ATP are incubated together. mrc.ac.ukmrc.ac.uk The kinase catalyzes the transfer of the radioactive phosphate from ATP to the serine or threonine residue within the this compound sequence. nih.gov

Following the kinase reaction, the process involves stopping the reaction, often by adding an acidic solution like orthophosphoric acid, which also helps to precipitate proteins and peptides. mrc.ac.ukmrc.ac.uk The phosphorylated this compound peptide is then separated from the unincorporated radio-labeled ATP. A common method for separation is harvesting the reaction mixture onto phosphocellulose (P81) paper, which binds the positively charged peptide while the free ATP is washed away. mrc.ac.ukmrc.ac.uksigmaaldrich.com The amount of radioactivity incorporated into the peptide on the paper is then measured using a scintillation counter, providing a quantitative measure of kinase activity. sigmaaldrich.com This method has been used to assay the activity of kinases such as DYRK1A and DYRK3 with this compound as the substrate. mrc.ac.ukmrc.ac.uk

Fluorescence-based kinase assays offer non-radiometric alternatives for measuring kinase activity, providing advantages in terms of safety, cost, and throughput. researchgate.net These methods often utilize this compound peptides labeled with fluorescent probes. For instance, FAM-labeled this compound (where FAM is Fluorescein amidite) is available and used as a substrate for DYRK family kinases in in-vitro analysis. cpcscientific.commedchemexpress.com

Techniques like Fluorescence Resonance Energy Transfer (FRET) and luminescence are commonly employed in these assays. researchgate.netthermofisher.combmglabtech.combiomolecularsystems.comnih.gov In FRET-based assays, the phosphorylation event can lead to a change in the proximity or orientation of donor and acceptor fluorophores, resulting in a measurable change in FRET efficiency. researchgate.netthermofisher.comnih.gov Luminescence-based assays, such as those detecting ADP production, can also be adapted for use with peptide substrates like this compound. bmglabtech.combiomolecularsystems.com These methods allow for real-time or endpoint detection of kinase activity and are often compatible with high-throughput formats. thermofisher.combiomolecularsystems.com

Beyond radiometric and standard fluorescence approaches, other detection methods can be applied to this compound-based kinase assays. Spectrophotometric assays typically rely on coupling the kinase reaction to an enzymatic reaction that produces a detectable change in absorbance. While a continuous spectrophotometric assay for MAPK kinases has been described using a coupled enzyme system that ultimately leads to an absorbance change at 360 nm, this specific method's application with this compound is not explicitly detailed in the search results. psu.edunih.gov However, the principle of coupling phosphate production to a detectable signal could potentially be applied.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), can also be used to separate and quantify phosphorylated and unphosphorylated this compound. Studies comparing different assay methods for Dyrk1A using this compound have included LC-MS and LC-UV, alongside MALDI-QqQ. nih.gov These methods offer high specificity in detecting the reaction products and can be particularly useful for detailed kinetic studies or when analyzing complex reaction mixtures.

Here is a summary of assay types used with this compound:

| Assay Type | Detection Method | Radioisotope Used | Label Used (if applicable) | Target Kinases |

| Radiometric | Scintillation Counting | ³²P or ³³P | N/A | DYRK1A, DYRK3, DYRK2 |

| Fluorescence | FRET, Luminescence, Fluorescence | N/A | FAM | DYRK family |

| Chromatographic | LC-MS, LC-UV, MALDI-QqQ | N/A | N/A (peptide detection) | Dyrk1A |

Fluorescence-Based Kinase Assays (e.g., FRET, Luminescence) with Labeled this compound

High-Throughput Screening (HTS) Platforms for Kinase Inhibitor Discovery

The development of efficient and scalable kinase assays is crucial for high-throughput screening (HTS) in drug discovery. nih.gov this compound's suitability as a substrate for the DYRK family of kinases makes it valuable in HTS platforms aimed at identifying inhibitors or activators of these enzymes. haoranbio.com Both radiometric and fluorescence-based this compound assays can be adapted for HTS formats, allowing for the rapid screening of large chemical libraries. thermofisher.combiomolecularsystems.comrevvity.comwiley.comnih.govrsc.org

HTS platforms enable researchers to test thousands or even millions of compounds against a specific kinase target using miniaturized assay volumes and automated liquid handling systems. wiley.comnih.govrsc.org The robust nature of this compound-based assays, particularly the homogeneous formats like some fluorescence-based methods, contributes to the high Z'-factors required for reliable HTS. thermofisher.comwiley.com Successful HTS campaigns using kinase assays have led to the identification of novel lead compounds for various diseases. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of Kinase Modulators

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in the chemical structure of a compound affect its biological activity. researchgate.netpensoft.netmdpi.com While direct SAR studies of this compound itself in the context of its substrate activity were not prominently found, this compound-based kinase assays are instrumental in performing SAR studies of kinase inhibitors and activators. researchgate.netmdpi.com

By using this compound as a consistent substrate, researchers can evaluate the potency (e.g., IC₅₀ values) of a series of structurally related compounds against a target kinase like DYRK1A or DYRK2. nih.govmdpi.com Measuring the effect of different chemical modifications on the inhibitory or activating potential of compounds provides critical data for optimizing lead structures and designing more potent and selective kinase modulators. researchgate.netpensoft.netmdpi.com For example, SAR studies of beta-carboline derivatives have investigated their activity against DYRK1A, utilizing kinase assays likely employing a substrate like this compound to determine inhibitory potency. researchgate.netmdpi.com

Characterization of Novel Kinase Inhibitors and Activators

This compound-based kinase assays play a direct role in the characterization of novel compounds that modulate kinase activity. Once potential inhibitors or activators are identified through screening, further biochemical characterization is required to determine their mechanism of action, potency, and selectivity.

Using this compound as a substrate, researchers can determine key parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ), the mode of inhibition (e.g., competitive, non-competitive), and the compound's selectivity profile against a panel of different kinases. nih.govnih.gov For instance, the potency of compounds as Dyrk1A inhibitors can be compared using this compound in different assay formats. nih.gov This detailed characterization using robust this compound-based assays provides essential data for prioritizing compounds for further development as potential therapeutic agents. nih.govmdpi.comqucosa.de

Investigation of Kinase Inhibition Mechanisms (e.g., ATP-competitive vs. non-ATP-competitive)

This compound, a synthetic peptide with the sequence KKISGRLSPINTEQ, is widely utilized as a substrate in kinase assays, particularly for studying the activity of Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) such as DYRK1A and DYRK2. labshare.cnuni.luresearchgate.netresearchgate.netnih.govguidetopharmacology.orguni.luresearchgate.net Its phosphorylation by these enzymes provides a measurable output, making it a valuable tool for assessing the impact of potential inhibitors on kinase activity. Investigating the mechanism by which an inhibitor modulates kinase activity – specifically, whether it competes with ATP for binding to the active site (ATP-competitive) or binds to a different site (non-ATP-competitive or allosteric) – is crucial for understanding its pharmacological profile and guiding drug discovery efforts.

Kinase inhibition mechanisms can be broadly classified based on their interaction with the ATP binding site. ATP-competitive inhibitors typically bind to the same site as ATP, thereby directly competing with it for access to the enzyme's catalytic machinery. The potency of such inhibitors is often influenced by the concentration of ATP present in the assay. Conversely, non-ATP-competitive inhibitors bind to a distinct allosteric site on the kinase, inducing conformational changes that impair ATP binding, substrate binding, or catalytic turnover, without directly competing with ATP. Their inhibitory effect is generally less dependent on ATP concentration.

This compound-based kinase assays enable the discrimination between these inhibition mechanisms. By performing kinase reactions with a fixed concentration of the inhibitor and varying concentrations of ATP and this compound, researchers can analyze the resulting enzyme kinetics. For an ATP-competitive inhibitor, increasing ATP concentration will typically reduce the apparent potency (e.g., increase the IC50 value) of the inhibitor, as higher ATP levels outcompete the inhibitor for the binding site. For a non-ATP-competitive inhibitor, changes in ATP concentration will have little to no effect on the inhibitor's potency. uni.lu

Several studies have employed this compound as a substrate to characterize the inhibition mechanisms of various compounds targeting DYRK kinases. For instance, in investigations of DYRK1A inhibition, this compound (or a fluorescently labeled derivative like FAM-Woodtide) has been used to determine the mode of inhibition for natural compounds like harmine (B1663883) and epigallocatechin gallate (EGCG). Research has shown that harmine exhibits an ATP-competitive mode of inhibition against DYRK1A, as its inhibitory potency decreases with increasing ATP concentrations. uni.lu In contrast, EGCG has been found to be a non-ATP-competitive inhibitor of DYRK1A, with its potency remaining relatively constant across different ATP concentrations. uni.lu

The use of this compound in these assays provides valuable data for understanding how different molecules interact with the ATP binding site or other regulatory sites on kinases. This information is vital for the rational design and optimization of kinase inhibitors with desired potency, selectivity, and mechanism of action.

The following table summarizes representative data illustrating how the inhibition of DYRK1A by harmine and EGCG, using this compound or FAM-Woodtide as a substrate, is affected by varying ATP concentrations:

| Inhibitor | Substrate | ATP Concentration (µM) | Effect on Inhibitor Potency (vs. 100 µM ATP) | Inhibition Mechanism | Citation |

| Harmine | This compound | 100 | 100% (Reference) | ATP-competitive | uni.lu |

| Harmine | This compound | 800 | Decreased Potency | ATP-competitive | uni.lu |

| EGCG | FAM-Woodtide | 100 | 100% (Reference) | Non-ATP-competitive | uni.lu |

| EGCG | FAM-Woodtide | 800 | Essentially Unchanged Potency | Non-ATP-competitive | uni.lu |

Studies investigating curcumin's activity against DYRK2 have also utilized this compound as a substrate in kinase assays to determine IC50 values. guidetopharmacology.org While the specific ATP competition data using this compound for curcumin's interaction with DYRK2 was not detailed in the provided search results, the finding that curcumin (B1669340) occupies the ATP-binding pocket of DYRK2 suggests an ATP-competitive mechanism.

Future Directions and Advanced Research Methodologies Involving Woodtide

Design of Next-Generation Woodtide Derivatives with Enhanced Specificity or Signal Properties

The development of novel this compound derivatives represents a key future direction. This involves modifying the peptide sequence or incorporating different labels to improve its properties. Enhancements could include increasing specificity for particular DYRK isoforms or other kinases, or improving the signal-to-noise ratio in detection methods. For instance, while this compound is a known substrate for multiple DYRK kinases, designing variants with subtle sequence modifications could potentially create substrates more selectively phosphorylated by individual DYRK family members. Similarly, exploring alternative fluorescent dyes or the incorporation of non-canonical amino acids could lead to derivatives with enhanced fluorescence intensity, photostability, or compatibility with different assay technologies.

Integration of this compound-based Assays with Proteomics for Broader Kinase Substrate Identification

Integrating this compound-based kinase assays with proteomic approaches offers a powerful avenue for identifying a wider range of kinase substrates. While this compound serves as a defined substrate for specific kinases, phosphoproteomics allows for the large-scale analysis of protein phosphorylation within a cell or tissue. By using this compound assays to confirm the activity of a kinase of interest and then employing phosphoproteomics on samples where that kinase's activity has been modulated (e.g., through inhibition or overexpression), researchers can identify novel, endogenous substrates that are phosphorylated by the kinase in a cellular context nih.govmdpi.com. This integrated approach can provide a more comprehensive understanding of kinase function and its downstream effects on cellular signaling networks.

Utilization of this compound in Mechanistic Studies of Cellular Signaling Pathways

This compound's role as a specific substrate for DYRK kinases makes it a valuable tool for investigating the mechanisms of cellular signaling pathways in which these kinases are involved researchgate.net. By using this compound phosphorylation as a readout of DYRK activity, researchers can probe how various cellular stimuli, upstream signaling events, or genetic perturbations impact the activity of these kinases nih.gov. This can help elucidate the regulatory mechanisms controlling DYRK kinases and their contribution to diverse cellular processes, such as cell growth, differentiation, and survival unistra.fr. Studies investigating interneuron migration defects have utilized this compound as a reference substrate for DYRK1A, highlighting its utility in understanding the role of this kinase in neurodevelopmental processes biorxiv.org.

High-Resolution Structural Determination of Kinase-Woodtide Complexes (e.g., X-ray Crystallography, Cryo-EM)

Determining the high-resolution three-dimensional structures of kinase-Woodtide complexes using techniques like X-ray crystallography and Cryo-EM can provide critical insights into the molecular basis of substrate recognition and phosphorylation crelux.comnumberanalytics.comnih.govnih.gov. Such structural information can reveal the specific amino acid residues in the kinase active site that interact with this compound, the conformational changes that occur upon substrate binding, and the precise location of the phosphorylation site within the complex. This knowledge is invaluable for understanding kinase catalytic mechanisms and can inform the rational design of more specific kinase inhibitors or optimized peptide substrates. While X-ray crystallography is well-suited for smaller proteins and complexes, Cryo-EM has advanced significantly and can now be applied to larger and more complex systems, potentially offering complementary insights nih.govnih.govcreative-biostructure.com.

Development of Automated and Miniaturized this compound-based Assay Systems

The development of automated and miniaturized this compound-based assay systems is crucial for increasing throughput and reducing reagent costs in kinase research bmglabtech.comdispendix.comdispendix.com. Miniaturization to 384-well, 1536-well, or even 3456-well formats allows for a significant reduction in sample and reagent volumes while maintaining assay accuracy and precision bmglabtech.comdispendix.comdispendix.com. Automation, through the use of liquid handling robots and integrated detection systems, enables the rapid processing of large numbers of samples, which is essential for high-throughput screening campaigns aimed at identifying kinase inhibitors or for profiling kinase activity in diverse sample sets bmglabtech.comdispendix.comresearchgate.net. These advancements make this compound-based assays more efficient and accessible for large-scale studies.

Q & A

Basic Research Questions

Q. What are the foundational chemical and physical properties of Woodtide, and how do they inform experimental design in material science studies?

- Methodological Approach : Begin with spectroscopic analysis (e.g., NMR, FTIR) and chromatographic techniques (HPLC) to characterize purity and structural features. Cross-reference results with existing crystallographic data to validate findings. Use controlled environmental conditions (temperature, humidity) to assess stability, as variations can impact reactivity .

Q. How can researchers systematically identify gaps in existing literature on this compound’s applications in sustainable materials?

- Methodological Approach : Conduct a scoping review using frameworks like Arksey & O’Malley’s (2005), which includes defining research objectives, identifying relevant databases (e.g., PubMed, Web of Science), and synthesizing findings thematically. Prioritize studies that address mechanistic interactions or scalability challenges .

Q. What standardized protocols are recommended for synthesizing this compound in laboratory settings?

- Methodological Approach : Follow reproducible synthesis protocols with stepwise documentation of reagent ratios, reaction times, and purification methods. Validate each step via intermediate characterization (e.g., mass spectrometry) and compare yields against peer-reviewed methodologies. Include failure analyses to identify critical parameters .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound across heterogeneous reaction systems?

- Methodological Approach : Perform a meta-analysis using the Cochrane Handbook’s guidelines to assess study heterogeneity. Variables to control include substrate purity, catalytic loading, and solvent polarity. Apply statistical tools (ANOVA, regression analysis) to isolate confounding factors and propose standardized benchmarking criteria .

Q. What strategies optimize this compound’s stability in high-temperature applications without compromising its eco-friendly properties?

- Methodological Approach : Design a factorial experiment to test thermal stability under varying conditions (e.g., inert vs. oxidative atmospheres). Use thermogravimetric analysis (TGA) and accelerated aging models. Incorporate computational simulations (DFT) to predict degradation pathways and guide additive selection .

Q. How can interdisciplinary approaches (e.g., bioengineering, computational modeling) address this compound’s limitations in large-scale bioremediation?

- Methodological Approach : Develop a mixed-methods framework:

- Experimental : Test this compound’s adsorption capacity for pollutants using batch experiments with real wastewater samples.

- Computational : Apply machine learning to optimize bioreactor parameters (flow rate, biomass concentration).

- Ethnographic : Use stakeholder interviews to identify practical barriers to implementation .

Q. What methodologies are effective in reconciling discrepancies between in vitro and in vivo efficacy studies of this compound-based drug delivery systems?

- Methodological Approach : Conduct a systematic review with GRADE criteria to evaluate evidence quality. Replicate key studies under standardized in vivo conditions (e.g., animal models, dosage controls). Use pharmacokinetic modeling to bridge in vitro-in vivo correlations (IVIVC) and adjust for biofluid interactions .

Data and Analysis Considerations

Q. How should researchers design questionnaires or surveys to collect primary data on this compound’s environmental impact assessments?

- Methodological Approach : Use Likert-scale questions to quantify stakeholder perceptions of this compound’s safety. Include open-ended questions to capture qualitative insights (e.g., community concerns). Pre-test the instrument with a pilot cohort and validate reliability using Cronbach’s alpha .

Q. What ethical and analytical challenges arise when integrating proprietary datasets with open-access this compound research?

- Methodological Approach : Establish data-sharing agreements that comply with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use anonymization techniques for sensitive data and employ meta-analytic tools to harmonize disparate datasets. Document limitations in cross-study comparability .

Tables: Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.